N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted at the 2-position with a 3-methylphenyl group and at the 4-position with a methyl group. The thiazole ring is connected via an ethyl linker to an ethanediamide (oxalamide) group, which is further substituted with a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-6-5-7-18(12-14)23-25-17(4)20(29-23)10-11-24-21(27)22(28)26-19-9-8-15(2)16(3)13-19/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDPRFCEOQGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves the following steps:
Formation of Thiazole Intermediate: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Oxalamide: The thiazole intermediate is then coupled with an oxalamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform, nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their heterocyclic cores, substituent patterns, and biological activities. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences :
- The query compound’s 1,3-thiazole core contrasts with 1,3,4-thiadiazole (one additional nitrogen) in and . Thiadiazoles generally exhibit enhanced planarity and electronic delocalization, which may improve binding to enzymatic targets but reduce metabolic stability compared to thiazoles .
- Oxadiazole derivatives () replace sulfur with oxygen, altering polarity and hydrogen-bonding capacity, which can influence bioavailability .
Ethanediamide vs.
Biological Activity Trends: Thiazole-thiadiazole hybrids (e.g., ) are frequently associated with antifungal and insecticidal activities, likely due to interactions with fungal cytochrome P450 or insect acetylcholine receptors .
Biological Activity
N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Pharmacological Properties
Recent studies have highlighted various biological activities associated with thiazole derivatives, including:
- Anticancer Activity : Thiazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole moieties have demonstrated IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .
- Anticonvulsant Activity : The presence of thiazole rings has been linked to anticonvulsant properties. In one study, a derivative with a similar structure exhibited an effective dose (ED50) of 18.4 mg/kg in animal models .
- Antibacterial and Antifungal Activity : Some thiazole derivatives have been evaluated for their antibacterial and antifungal properties. For example, certain compounds showed promising results against various pathogenic fungi .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many thiazoles act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
- Interference with Cell Signaling : These compounds may modulate signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Some thiazole derivatives have been shown to bind to DNA, leading to cytotoxic effects.
Study 1: Anticancer Activity
In a study by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against cancer cell lines. The compound demonstrated strong selectivity against both NIH/3T3 and A549 cells with significant cytotoxicity (IC50 values below 10 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 19 | NIH/3T3 | <10 |
| 19 | A549 | <10 |
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant potential of thiazole derivatives demonstrated that compounds with specific substitutions exhibited pronounced activity in the scPTZ model .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| 2 | 18.4 | 170.2 | 9.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
